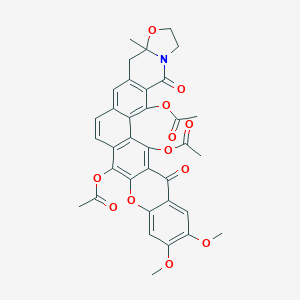

Cervinomycin A1 triacetate

Description

Discovery and Isolation of Cervinomycin Natural Products from Microbial Sources

The journey to cervinomycin A1 triacetate begins with the discovery of its natural precursors, the cervinomycins. These compounds are secondary metabolites produced by soil-dwelling bacteria of the order Actinomycetales. nih.govresearchgate.net Specifically, species such as Streptomyces cervinus and Micromonospora citrea have been identified as producers of cervinomycins. ontosight.aiacs.org Actinomycetes are a rich source of clinically important pharmaceuticals, including a majority of known antibiotics, as well as anticancer and immunosuppressive agents. nih.govresearchgate.net

The isolation of cervinomycins from microbial sources is a multi-step process. It typically begins with the fermentation of the producing microbial strain in a suitable culture medium. Following fermentation, the broth is often extracted using organic solvents like ethyl acetate (B1210297) to obtain a crude extract containing a mixture of metabolites. nih.govresearchgate.net This crude extract then undergoes various chromatographic techniques to separate and purify the individual cervinomycin compounds. researchgate.net The structures of these complex molecules, such as cervinomycin A1 and A2, have been elucidated using advanced analytical methods, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.netacs.orgevitachem.com

Derivatization of Cervinomycin A1 to Triacetate: A Research Perspective on Enhanced Utility

Natural products, while possessing potent biological activities, can sometimes have limitations in terms of their physicochemical properties, such as poor solubility. nih.gov Cervinomycins, for instance, are known to be barely soluble in many common solvents. nih.gov To overcome this, chemical derivatization is often employed. In the case of cervinomycin A1, it can be converted to this compound through an acetylation reaction. acs.org

This chemical modification involves treating cervinomycin A1 with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). acs.orgevitachem.com The addition of three acetyl groups to the cervinomycin A1 molecule significantly alters its properties. ontosight.aievitachem.com Research has shown that the resulting triacetate derivative exhibits enhanced solubility, which is a crucial factor for its use in biological assays and further research. nih.govevitachem.com This improved solubility facilitates its handling and application in experimental settings, allowing for more reliable and reproducible studies of its biological effects. nih.govnih.gov The derivatization to the triacetate form, therefore, represents a key strategy to enhance the research utility of the parent natural product. ontosight.ai

Classification and Broader Context within Polycyclic Xanthone (B1684191) Antibiotics Research

This compound is classified as a member of the polycyclic xanthone family of antibiotics. researchgate.netevitachem.com This is a growing class of highly oxygenated aromatic polyketides characterized by a distinctive and complex xanthone-containing angular hexacyclic framework. nih.govresearchgate.net The core structure of these compounds is a xanthone, which consists of a fused benzopyranone system. evitachem.com

The polycyclic xanthones are of significant interest to the chemical and biological communities due to their complex structures and a wide spectrum of potent biological activities. nih.gov Many compounds in this class, including cervinomycins and related natural products like citreamicins and lysolipin, exhibit strong antibacterial activity, particularly against Gram-positive bacteria. researchgate.netresearchgate.net The unique and intricate structures of these molecules make them interesting subjects for research in areas such as natural product synthesis and the development of new therapeutic agents. ontosight.aiacs.org The study of this compound and its parent compounds contributes to the broader understanding of the structure-activity relationships within this important class of natural products.

Structure

2D Structure

3D Structure

Properties

CAS No. |

104015-33-0 |

|---|---|

Molecular Formula |

C35H29NO12 |

Molecular Weight |

655.6 g/mol |

IUPAC Name |

(3,29-diacetyloxy-23,24-dimethoxy-10-methyl-5,27-dioxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,18,21,23,25,28-decaen-18-yl) acetate |

InChI |

InChI=1S/C35H29NO12/c1-15(37)45-30-20-8-7-18-11-19-14-35(4)36(9-10-44-35)34(41)26(19)31(46-16(2)38)25(18)27(20)32(47-17(3)39)28-29(40)21-12-23(42-5)24(43-6)13-22(21)48-33(28)30/h7-8,11-13H,9-10,14H2,1-6H3 |

InChI Key |

DXKVVOOSWPPRHD-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C2C(=C(C3=C1C=CC4=CC5=C(C(=C43)OC(=O)C)C(=O)N6CCOC6(C5)C)OC(=O)C)C(=O)C7=CC(=C(C=C7O2)OC)OC |

Canonical SMILES |

CC(=O)OC1=C2C(=C(C3=C1C=CC4=CC5=C(C(=C43)OC(=O)C)C(=O)N6CCOC6(C5)C)OC(=O)C)C(=O)C7=CC(=C(C=C7O2)OC)OC |

Synonyms |

cervinomycin A1 triacetate |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Investigations

Elucidation of the Polycyclic Xanthone (B1684191) Skeleton of Cervinomycin A1 and A2

The foundational structure of Cervinomycin A1 triacetate is rooted in the cervinomycins, a class of antibiotics isolated from Streptomyces cervinus. The core of these molecules is a highly oxygenated, angular, hexacyclic framework characteristic of polycyclic xanthone natural products. capes.gov.brmdpi.com The initial structural elucidation of cervinomycins A1 and A2 was a pivotal step, establishing their relationship and complex nature. capes.gov.br

Investigations revealed that Cervinomycin A2 possesses a polycyclic structure that includes a xanthone skeleton. capes.gov.br Crucially, Cervinomycin A1 was identified as the hydroquinone (B1673460) corresponding to Cervinomycin A2. This relationship was confirmed through chemical conversion; the oxidation of Cervinomycin A1 with silver oxide quantitatively yields Cervinomycin A2. Conversely, the treatment of Cervinomycin A1 with acetic anhydride (B1165640) in pyridine (B92270) results in the formation of its triacetyl derivative, this compound, indicating the presence of three acetylable hydroxyl groups in the parent molecule. capes.gov.br

Application of Modern Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive structural confirmation of this compound relies on the application of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for verifying the complex structure and ensuring the purity of the synthesized compound. evitachem.com

Mass spectrometry confirms the molecular weight and formula of the compound. Cervinomycin A1 has a molecular formula of C₂₉H₂₃NO₉ and a monoisotopic mass of approximately 529.14 Da. The process of tri-acetylation introduces three acetyl groups (–COCH₃), replacing the hydrogen atoms of three hydroxyl groups. This results in a net addition of C₆H₆O₃ to the molecular formula. Consequently, this compound has a molecular formula of C₃₅H₂₉NO₁₂ and a molecular weight of approximately 655.6 g/mol. evitachem.com High-resolution mass spectrometry (HRMS) provides precise mass data that corroborates this calculated formula.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Monoisotopic Mass (Da) |

|---|---|---|---|

| Cervinomycin A1 | C₂₉H₂₃NO₉ | 529.50 | 529.13728 |

| This compound | C₃₅H₂₉NO₁₂ | 655.60 | 655.1690 |

Conformational Analysis and Stereochemical Assignments in Acetylated Derivatives

The biological activity of complex molecules like this compound is intrinsically linked to their three-dimensional structure, including their conformation and stereochemistry. The molecule contains multiple chiral centers, making its spatial arrangement a critical factor in its function. evitachem.com Conformational analysis aims to understand the molecule's preferred shapes, which are determined by factors like steric hindrance, torsional strain, and non-covalent intramolecular interactions. nih.gov

Biosynthetic Pathway Delineation and Genetic Engineering in Producer Organisms

Investigations into the Polyketide Origins of Xanthone (B1684191) Antibiotics

The backbone of cervinomycin and other polycyclic xanthones originates from a single polyketide chain, which is assembled by a type II polyketide synthase (PKS). nih.gov These complex aromatic compounds are typically derived from a C26 or C28 polyketide chain. nih.gov In fungi and lichens, the xanthone core is entirely derived from a polyketide, whereas in plants, it involves both the shikimate and acetate (B1210297) pathways. mdpi.com For bacterial xanthones like cervinomycin, the process begins with the condensation of acetyl-CoA and multiple malonyl-CoA extender units. nih.govresearchgate.net For instance, the biosynthesis of the related antibiotic albofungin (B1666813) is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, followed by the condensation of 13 malonyl units by a minimal PKS system to form the polyketide precursor. frontiersin.org Isotope labeling studies on citreamicin, another polycyclic xanthone, have confirmed its polyketide origin and revealed a unique rearrangement mechanism for the formation of the xanthone core. rsc.orgrsc.org

Enzymatic Transformations and Post-Polyketide Synthase Modulations in Biosynthesis

Following the creation of the initial polyketide chain, a series of enzymatic transformations, known as post-PKS modifications, are required to generate the final complex structure of cervinomycin. These modifications are critical for the bioactivity of the molecule. nih.gov The long polyketide chain undergoes cyclization, reduction, and aromatization to form the aromatic backbone. frontiersin.org A variety of tailoring enzymes, including oxygenases, reductases, methyltransferases, and glycosyltransferases, then act on this backbone to generate the diverse structures seen in this family of antibiotics. frontiersin.org

A key step in the formation of the xanthone ring is a Baeyer-Villiger-type oxidation. nih.govnih.gov Studies on the biosynthesis of xantholipin (B1246157) have identified a flavin-dependent monooxygenase (FMO), XanO4, which catalyzes the oxidative transformation of an anthraquinone (B42736) intermediate into the xanthone system. researchgate.net This process involves the sequential insertion of two oxygen atoms. researchgate.net The biosynthesis of citreamicins involves a minimal PKS that condenses 13 acetyl units, followed by the action of Baeyer-Villiger monooxygenases (BVMOs) to form the xanthone structure. nih.gov The high degree of oxidation in these molecules is a result of numerous monooxygenases and oxidoreductases encoded within the biosynthetic gene cluster. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters for Related Xanthones

The genes responsible for the biosynthesis of polycyclic xanthones are organized into biosynthetic gene clusters (BGCs). Analysis of the genome of the cervinomycin-producing organism, Streptomyces sp. CPCC 204980, revealed a BGC for polycyclic xanthones. researchgate.netacs.org This cluster contains the necessary genes for producing cervinomycin A2 and other related congeners. researchgate.netacs.org A BGC for cervinomycin B3 has been deposited in the MIBiG database (accession: BGC0002556), and it is associated with the production of cervinomycins C1, C2, C3, and C4 as well. secondarymetabolites.orgu-tokyo.ac.jp

The BGC for the related antibiotic albofungin contains a minimal PKS gene set (ketosynthase α, ketosynthase β/chain length factor, and an acyl carrier protein) and numerous genes for post-PKS modifications, regulation, and transport. frontiersin.org Similarly, the gene cluster for FD-594, another polycyclic xanthone, spans 38,143 base pairs and includes 40 open reading frames, encoding a minimal PKS, sugar biosynthetic genes, glycosyltransferases, methyltransferases, and many oxygenase/reductase genes. researchgate.net The citreamicin BGC also features a minimal PKS and is surrounded by genes for cyclases and ten dispersed genes for post-PKS tailoring, including an asparagine synthase homolog for the formation of the amide ring. nih.gov

| Gene Cluster | Associated Compounds | Key Features |

| cer cluster (Streptomyces sp. CPCC 204980) | Cervinomycin A2, B1-4, C1-4 | Contains genes for polycyclic xanthone biosynthesis. researchgate.netacs.orgsecondarymetabolites.org |

| alb cluster (S. chrestomyceticus) | Albofungin derivatives | Minimal PKS, tailoring enzymes, regulator, and transporter genes. frontiersin.org |

| pnx cluster (Streptomyces sp. TA-0256) | FD-594 | Minimal PKS, TDP-olivose biosynthetic genes, glycosyltransferases, methyltransferases, oxygenases/reductases. researchgate.net |

| cit cluster (Streptomyces sp.) | Citreamicins | Minimal PKS, cyclases, asparagine synthase homolog, multiple monooxygenases and oxidoreductases. nih.gov |

| xan cluster (Streptomyces sp. DSM 17920) | Xantholipin | FAD-dependent monooxygenase (XanO4) for xanthone ring formation. nih.govresearchgate.net |

Strategies for Manipulating Biosynthetic Pathways for Analog Production

The understanding of xanthone BGCs opens up possibilities for producing novel analogs through genetic engineering. wikipedia.org By manipulating the genes within these clusters, researchers can alter the structure of the final product, potentially leading to compounds with improved activity or novel properties. ontosight.ai The heterologous expression of BGCs in a host organism like Streptomyces coelicolor is a common strategy to study and manipulate these pathways. frontiersin.org For example, the heterologous expression of the albofungin gene cluster successfully produced albofungin derivatives. frontiersin.org

Genetic engineering of the xantholipin and similar BGCs is being explored for the generation of compounds with enhanced antitumor activities. researchgate.net The characterization of the biosynthetic pathway of xantholipin has identified key structural features related to its antitumor activity, providing a basis for targeted genetic modifications. nih.gov By understanding the function of each gene, it is possible to "knock out" or alter specific enzymatic steps to create a library of new compounds.

Mechanistic Studies of Cellular and Molecular Interactions

Elucidation of the Antibacterial Mode of Action of Triacetylcervinomycin A1 in Model Organisms

The antibacterial mechanism of Cervinomycin A1 triacetate, also known as triacetylcervinomycin A1 (ACVM), has been primarily investigated using the model organism Staphylococcus aureus. nih.gov Studies revealed that ACVM is highly effective at inhibiting the growth of S. aureus when introduced at the beginning of the culture, demonstrating a minimum inhibitory concentration (MIC) of 1.0 µg/ml. nih.gov However, its inhibitory effect is significantly diminished when added to a culture already in the logarithmic growth phase. nih.gov This suggests that the compound's primary action may be on processes that are more critical during the initial stages of bacterial proliferation.

The antibacterial spectrum of this compound is potent against various Gram-positive bacteria. Its efficacy, when compared to other antibiotics like clindamycin (B1669177), highlights its potential.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Clindamycin

| Test Organism | This compound (µg/mL) | Clindamycin (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 6538P | 0.16 | 0.16 |

| Bacillus subtilis ATCC 6633 | 0.02 | 2.5 |

| Bacillus cereus IFO 3001 | 0.31 | 0.63 |

Source: jimcontent.com

Interaction with Cytoplasmic Membrane Phospholipids (B1166683) and Membrane Transport Systems

The primary mode of action for this compound is believed to be its interaction with the bacterial cytoplasmic membrane. kitasato-u.ac.jpresearchgate.net Research indicates that ACVM interacts with phospholipids within the cytoplasmic membrane, which in turn interferes with the membrane's transport system. nih.govkitasato-u.ac.jp This disruption of membrane integrity is further evidenced by the compound's ability to stimulate the leakage of intracellular components from bacterial cells. nih.gov

Specifically, treatment with ACVM causes the release of materials that absorb ultraviolet light at a wavelength of 260 nm (indicative of nucleotides), as well as amino acids and potassium ions from resting cells and protoplasts of S. aureus. nih.gov Further supporting this mechanism, the growth-inhibitory effects of ACVM on a growing culture of S. aureus can be partially reversed by the addition of phospholipids. nih.gov These findings collectively suggest that the cytoplasmic membrane is a key target of the antibiotic's activity. nih.govresearchgate.net

Inhibition of Macromolecular Biosynthesis Pathways:

Studies using radiolabeled precursors in S. aureus have demonstrated that this compound broadly inhibits the synthesis of major cellular macromolecules. nih.gov

This compound has been shown to interfere with the synthesis of the bacterial cell wall. evitachem.com This is supported by findings that the compound inhibits the incorporation of labeled N-acetylglucosamine, a critical precursor for the biosynthesis of cell wall peptidoglycan, into the acid-insoluble macromolecular fraction of S. aureus. nih.gov This action leads to a weakened cell wall, which can contribute to bacterial cell lysis. evitachem.com

The inhibitory effects of ACVM extend to nucleic acid synthesis. The antibiotic was found to block the incorporation of labeled uridine (B1682114) and thymidine, which are essential precursors for the synthesis of RNA and DNA, respectively. nih.gov This suppression of RNA and DNA synthesis pathways disrupts fundamental cellular processes required for bacterial survival and replication.

Protein synthesis is another critical pathway targeted by this compound. Experimental data shows that ACVM inhibits the incorporation of the amino acid L-leucine into both whole cells and the acid-insoluble macromolecular fractions of S. aureus. nih.gov This indicates a clear interference with the mechanisms of protein biosynthesis.

Table 2: Summary of Macromolecular Synthesis Inhibition by this compound in S. aureus

| Macromolecule | Precursor | Observation |

|---|---|---|

| Cell Wall Peptidoglycan | N-acetylglucosamine | Incorporation inhibited |

| RNA | Uridine | Incorporation inhibited |

| DNA | Thymidine | Incorporation inhibited |

Source: Data compiled from nih.gov

Identification of Specific Enzyme Targets and Signal Transduction Pathways

While the primary mechanism of this compound is strongly suggested to be the disruption of the cytoplasmic membrane and its transport functions, some evidence points toward the inhibition of specific enzymes. nih.govevitachem.com The compound is thought to target certain enzymes involved in the biosynthesis of peptidoglycan. evitachem.com However, specific enzymatic targets have not been definitively identified in the available scientific literature. The observed broad inhibition of macromolecular synthesis is considered a downstream consequence of the initial damage to the cell membrane and disruption of transport systems, rather than the result of direct inhibition of multiple distinct enzymes. nih.gov

Synthetic Chemistry Approaches Towards Cervinomycin A1 Triacetate and Analogs

Historical and Contemporary Total Synthesis Strategies for Cervinomycins A1 and A2

The total synthesis of cervinomycins A1 and A2, complex heptacyclic antibiotics, has been a subject of significant research, leading to various strategic innovations over the years. kitasato-u.ac.jp The first total synthesis of (±)-cervinomycins A1 and A2 was accomplished by Kelly in 1989, a landmark achievement in the field. utexas.eduacs.org A key element of this early strategy involved the strategic joining of the GAB and DEF ring fragments through a Heck coupling reaction, followed by an electrocyclization to form the crucial C ring. utexas.edu

Another notable early approach was reported by Mehta and Venkateswarlu in 1988, which targeted the synthesis of cervinomycin analogs. scribd.com A more detailed account by Mehta and Shah in 1991, and a full paper in 1994, described a convergent approach for the total synthesis of (±)-cervinomycin A1 trimethyl ether and (±)-cervinomycin A2 methyl ether. molaid.comcapes.gov.brias.ac.in The cornerstone of their strategy was the construction of the central D ring via a photochemical electrocyclization of a diaryl alkene intermediate. capes.gov.brkvmwai.edu.in This approach involved assembling the oxazolo-isoquinolinone (ABC rings) and the xanthone (B1684191) (EFG rings) fragments separately before coupling them. molaid.com

More contemporary efforts continue to refine the synthesis of these complex molecules. Recent studies have focused on developing more convergent and efficient routes, often employing modern C-H functionalization techniques. unistra.fr One such proposed retrosynthesis aims to construct cervinomycins from highly functionalized xanthone and isoquinolinone fragments, which would be joined using a reductive Heck coupling and a cross-dehydrogenative coupling. unistra.fr These evolving strategies highlight a continuous drive towards greater efficiency and modularity in assembling the complex cervinomycin framework, enabling the synthesis of not just the natural products but also novel analogs for further study. molaid.com

Methodologies for Targeted Acetylation and Other Chemical Derivatizations of the Core Structure

The chemical derivatization of the cervinomycin core is crucial for modulating its properties and for structural elucidation. Cervinomycin A1 triacetate is a prime example of such a derivative, where targeted modification enhances its characteristics.

The synthesis of this compound typically begins with Cervinomycin A2. evitachem.com The initial step involves the reduction of Cervinomycin A2 to Cervinomycin A1, commonly achieved using a reducing agent like sodium borohydride (B1222165) (NaBH4). evitachem.com Following the successful reduction, Cervinomycin A1 undergoes acetylation. evitachem.com This transformation is generally carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine (B92270), to yield this compound. evitachem.comresearchgate.net This acetylation process is not only a synthetic step but also a method used for structural confirmation, as the formation of the triacetyl derivative helps to confirm the number and location of hydroxyl groups in the parent molecule. researchgate.net

Beyond acetylation, other chemical transformations of the cervinomycin core are significant. For instance, Cervinomycin A1 can be oxidized back to Cervinomycin A2, a reaction that can be accomplished using reagents like silver oxide (Ag2O). researchgate.netacs.org This interconversion is important for studying the structure-activity relationship between these two closely related natural products. evitachem.com Furthermore, the acetyl groups of this compound can be removed through hydrolysis, reverting the molecule to Cervinomycin A1. evitachem.com This reversible derivatization allows for the protection of hydroxyl groups during other synthetic manipulations and can influence the compound's biological activity and solubility. evitachem.com Such chemical modifications are essential tools for exploring the chemical space around the cervinomycin scaffold. researchgate.net

Development of Modular and Stereocontrolled Synthetic Routes to Xanthone Scaffolds

The xanthone core is the structural linchpin of cervinomycins and a vast array of other bioactive natural products. acs.orgpsu.edu Consequently, the development of efficient, modular, and stereocontrolled methods for its synthesis has been a major focus in organic chemistry. up.pt

Classical methods for xanthone synthesis include the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt The synthesis via benzophenone (B1666685) intermediates is particularly common, often involving a Friedel-Crafts acylation followed by a cyclization step. up.ptresearchgate.net However, these traditional methods can sometimes suffer from low yields or harsh reaction conditions. up.pt

To address these limitations, modern synthetic chemistry has introduced more sophisticated and modular strategies. One such approach involves the directed annelation of a benzopyranonphthalide with Michael acceptors, which provides a highly regiospecific route to polycyclic systems containing a xanthone fragment. acs.org Another versatile strategy relies on the modular coupling of vanillin (B372448) derivatives with a dibromoquinone. immunosensation.deresearchgate.net This method is divergent, meaning that depending on the reaction conditions, different isomers of halogenated xanthones can be selectively obtained, which can then be further elaborated. immunosensation.deresearchgate.net

Recent advances have also focused on palladium-catalyzed reactions, domino-type reactions, and reactions catalyzed by N-heterocyclic carbenes to construct the xanthone scaffold. researchgate.netscilit.com For instance, a metal-free, photo-induced C-O bond formation has been developed to create tetrahydroxanthones through intramolecular oxygen trapping of a reactive species. researchgate.net These modular approaches are critical as they allow for the systematic variation of substituents on the xanthone core, which is essential for synthesizing analogs of natural products like cervinomycin and for conducting structure-activity relationship (SAR) studies. up.ptresearchgate.net The ability to construct these scaffolds with high control over regiochemistry and stereochemistry is paramount for accessing the complex, densely functionalized xanthones found in nature. psu.eduresearchgate.net

Chemoenzymatic Synthesis and Biocatalysis in Derivative Production

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, represents a powerful and sustainable approach for producing complex molecules and their derivatives. infinitabiotech.commt.comnih.gov This methodology is increasingly being explored for the synthesis of pharmaceuticals and other fine chemicals, offering advantages such as milder reaction conditions, higher specificity, and reduced environmental impact compared to purely chemical routes. mt.comexeter.ac.uk

In the context of complex natural products like cervinomycins, biocatalysis can play a pivotal role. Enzymes offer unparalleled chemo-, regio-, and enantioselectivity, which is particularly valuable when dealing with intricate, multi-functionalized scaffolds. mt.comnih.gov For instance, the biosynthesis of cervinomycins involves complex post-polyketide synthase modifications, indicating a rich enzymatic machinery that could potentially be harnessed for derivative production. researchgate.net Understanding these biosynthetic pathways is a prerequisite for applying chemoenzymatic strategies. researchgate.net

While specific examples of chemoenzymatic synthesis for this compound are not extensively documented, the principles are broadly applicable. A typical chemoenzymatic route might involve the enzymatic synthesis of a key chiral building block or the selective modification of the natural product core. almacgroup.comnih.gov For example, enzymes like lipases or esterases could be used for selective acetylation or deacetylation, offering an alternative to chemical reagents with potentially higher selectivity and milder conditions. nih.gov Furthermore, enzymes such as oxidoreductases could be employed for specific oxidation or reduction steps, mirroring the natural interconversion of Cervinomycin A1 and A2. almacgroup.com

The development of one-pot, multi-step chemoenzymatic cascade reactions is a particularly attractive strategy, allowing for the synthesis of complex derivatives from simple starting materials in a single vessel. researchgate.netmdpi.com The use of engineered enzymes, developed through techniques like directed evolution, can further expand the scope of biocatalysis to accept unnatural substrates and perform novel transformations, opening new avenues for the production of novel cervinomycin analogs. infinitabiotech.comfrontiersin.org

Structure Activity Relationship Sar Studies and Analog Development for Research Applications

Comprehensive Structure-Activity Relationship Analysis of Cervinomycin A1 Triacetate and its Congeners

Structure-activity relationship (SAR) studies involving this compound and its close congeners, Cervinomycin A1 and A2, have revealed critical insights into the bioactivity of this molecular scaffold. A pivotal aspect of their activity is the oxidation state of the hydroquinone (B1673460)/quinone moiety within the structure.

Cervinomycin A1 is characterized by a hydroquinone system, while Cervinomycin A2 possesses the oxidized quinone form. scispace.com The conversion of Cervinomycin A1 to its triacetylated derivative, this compound, significantly modifies its physicochemical properties and, consequently, its biological activity.

Comparative antimicrobial assays have demonstrated that these structural variations lead to differential potency against a range of microorganisms. For instance, in studies against various bacterial and mycoplasma strains, this compound exhibited distinct activity profiles when compared to its parent compound, Cervinomycin A1, and the related Cervinomycin A2 and Monoacetylcervinomycin A1.

A detailed comparison of the Minimum Inhibitory Concentrations (MICs) for these compounds is presented in the table below, illustrating the impact of the hydroquinone oxidation state and acetylation on antimicrobial potency.

| Test Organism | Cervinomycin A1 (μg/ml) | This compound (μg/ml) | Cervinomycin A2 (μg/ml) | Monoacetylcervinomycin A1 (μg/ml) |

|---|---|---|---|---|

| Staphylococcus aureus ATCC 6538P | 0.78 | <0.025 | 1.56 | 0.05 |

| Bacillus subtilis ATCC 6633 | 0.05 | <0.025 | 0.2 | 0.05 |

| Micrococcus luteus ATCC 9341 | 0.39 | <0.025 | 1.56 | <0.025 |

| Escherichia coli NIHJ JC-2 | >25 | 6.25 | >25 | >25 |

| Clostridium perfringens ATCC 13124 | 0.05 | 0.025 | 0.1 | 0.1 |

| Eubacterium limosum ATCC 8468 | 0.1 | 0.05 | 0.1 | 0.1 |

| Peptococcus prevotii ATCC 9321 | 0.2 | 0.1 | 0.2 | 0.39 |

| Streptococcus mutans RK-1 | 0.05 | 0.025 | 0.39 | 0.2 |

| Bacteroides fragilis ATCC 23745 | 0.78 | 0.1 | 1.56 | 0.78 |

| Mycoplasma gallisepticum S-6 | 1.56 | 0.39 | 12.5 | 0.2 |

| Acholeplasma laidlawii PG8 | 1.56 | 0.2 | 12.5 | 0.2 |

The mode of action of this compound has been studied in Staphylococcus aureus, where it was found to interact with phospholipids (B1166683) in the cytoplasmic membrane, leading to interference with the membrane transport system. nih.govkitasato-u.ac.jp This mechanism helps to explain its potent antibacterial activity.

Rational Design and Synthesis of Structure-Modified Analogs to Explore Bioactivity

The development of analogs of the cervinomycin family, including this compound, has been driven by the goal of enhancing their therapeutic potential. A key objective in the rational design of these analogs is to improve properties such as solubility and to reduce toxicity while maintaining or increasing bioactivity. google.com

The synthesis of this compound itself is a prime example of a structure-modified analog. It can be prepared by the acetylation of Cervinomycin A1 using acetic anhydride (B1165640) in the presence of pyridine (B92270) and triethylamine. google.com This straightforward modification of the hydroxyl groups of the hydroquinone and other parts of the molecule has been shown to significantly impact its biological activity profile.

Further synthetic efforts have focused on creating a variety of derivatives by acylating or alkylating the hydroxyl groups of Cervinomycin A1 and A2. google.com The rationale behind these modifications is to modulate the lipophilicity and electronic properties of the molecule, which can influence its interaction with biological targets and its pharmacokinetic properties. The overarching goal of these synthetic endeavors is to generate novel cervinomycin derivatives with enhanced solubility, improved antibacterial efficacy, and a more favorable toxicity profile for potential research applications. google.com

Impact of Functional Group Modifications on Potency and Selectivity in Research Models

The modification of functional groups in the cervinomycin scaffold has a profound impact on the potency and selectivity of these compounds. The most studied modifications are the oxidation state of the C-ring and the acetylation of the hydroxyl groups.

The hydroquinone moiety of Cervinomycin A1 is a key functional group that can be readily oxidized to the quinone of Cervinomycin A2. scispace.com This transformation generally leads to a decrease in activity against many bacterial strains, as evidenced by the MIC data.

The acetylation of the three hydroxyl groups of Cervinomycin A1 to yield this compound results in a notable enhancement of activity against several Gram-positive bacteria and mycoplasmas. kitasato-u.ac.jp This suggests that masking the polar hydroxyl groups with acetyl groups may improve cell membrane penetration or alter the interaction with the molecular target. The improved activity of the triacetylated form highlights the importance of these hydroxyl groups in modulating the biological activity of the parent compound.

High-Throughput Screening and Computational Approaches in SAR Elucidation

While specific applications of high-throughput screening (HTS) and computational modeling for the SAR elucidation of this compound are not extensively documented in publicly available literature, these techniques are standard in modern drug discovery and are applicable to the cervinomycin class of compounds.

In principle, HTS could be employed to screen libraries of cervinomycin analogs against a panel of bacterial strains or specific molecular targets to rapidly identify compounds with desired activity profiles. This would allow for a more comprehensive exploration of the chemical space around the cervinomycin scaffold and could lead to the discovery of novel analogs with enhanced potency or selectivity.

Computational approaches, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, could provide valuable insights into the structural determinants of cervinomycin bioactivity. By building computational models that correlate structural features with biological activity, it would be possible to predict the activity of virtual compounds and guide the synthesis of new, more potent analogs. Molecular docking studies could be used to predict the binding mode of this compound and its congeners to their biological target, which is thought to be the bacterial cell membrane, and to understand the molecular basis for their differential activities.

Antimicrobial Spectrum and Resistance Mechanisms in Microbiological Research

Efficacy Profiling against Gram-Positive Bacterial Pathogens in Vitro

Cervinomycin A1 triacetate demonstrates significant activity primarily against Gram-positive bacteria. The acetylation of the parent compound, cervinomycin A1, enhances its solubility, allowing for more effective testing and potent antimicrobial action.

Investigations into Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

While specific data for this compound against MRSA is limited in publicly available literature, research on the closely related compound Cervimycin C provides valuable insights. Cervimycins have been identified as having promising activity against multidrug-resistant staphylococci. nih.gov Studies on cervimycin-resistant S. aureus have been initiated to better understand the mode of action against these critical pathogens. nih.gov

A study involving the methicillin-resistant S. aureus (MRSA) strain N315 determined the Minimum Inhibitory Concentration (MIC) for Cervimycin C, a major component of the cervimycin antibiotic complex.

Table 1: In Vitro Activity of Cervimycin C against a Methicillin-Resistant Staphylococcus aureus (MRSA) Strain

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus N315 (MRSA) | 4 | nih.gov |

This activity against a key MRSA strain underscores the potential of the cervinomycin class of antibiotics in addressing challenging resistant infections. nih.gov

Activity against other Clinically Relevant Gram-Positive Species

This compound, also referred to as triacetylcervinomycin A1, has been evaluated against a panel of other clinically relevant Gram-positive bacteria. Its efficacy is notable against several species, demonstrating broad potential for this class of antibiotics. The compound shows particularly strong activity against Bacillus subtilis and Micrococcus luteus.

Table 2: In Vitro Activity of this compound against Various Gram-Positive Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus ATCC 6538P | <0.025 | |

| Bacillus subtilis ATCC 6633 | <0.025 | |

| Micrococcus luteus ATCC 9341 | <0.025 |

Evaluation of Activity against Anaerobic Bacterial Isolates

A significant feature of the cervinomycin family is their potent activity against anaerobic bacteria. The highly soluble triacetate derivative of cervinomycin has been shown to be as effective as clindamycin (B1669177) against a variety of anaerobic bacteria. nih.gov Research has confirmed its efficacy at low concentrations against several anaerobic species, highlighting its potential for treating anaerobic infections.

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Clostridium perfringens ATCC 13124 | 0.025 | |

| Eubacterium limosum ATCC 8468 | 0.05 | |

| Peptococcus prevotii ATCC 9321 | 0.1 | |

| Streptococcus mutans RK-1 | 0.025 | |

| Bacteroides fragilis ATCC 23745 | 0.1 |

Research on Antimycoplasmal Activity

The discovery of the cervinomycin class of antibiotics stemmed from screening programs searching for antimycoplasmal agents. nih.gov Lacking a cell wall, mycoplasmas are intrinsically resistant to many classes of antibiotics. This compound has demonstrated notable activity against Mycoplasma and Acholeplasma species.

Table 4: In Vitro Antimycoplasmal Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Mycoplasma gallisepticum S-6 | 0.39 | |

| Acholeplasma laidlawii PG8 | 0.2 |

Molecular Mechanisms of Bacterial Resistance to this compound and Strategies to Overcome Them

Understanding the mechanisms of action and resistance is crucial for the development of durable antibiotics. The primary mode of action for this compound involves interaction with phospholipids (B1166683) in the bacterial cytoplasmic membrane, which disrupts the membrane's transport system. nih.gov This interaction leads to the leakage of cellular components and the inhibition of macromolecular synthesis, including that of the cell wall, DNA, RNA, and protein. nih.gov

Research into bacterial resistance to the cervinomycin class has identified specific genetic mutations in S. aureus. nih.gov By generating cervimycin-resistant mutants through serial passaging, studies have revealed that mutations in the essential histidine kinase WalK and components of the Clp protease system (specifically the proteolytic subunit ClpP and the ATPase ClpC ) are primary hotspots for the development of resistance. nih.gov The WalK protein is a critical part of a two-component system that regulates cell wall metabolism, and its alteration likely helps the bacterium withstand cell envelope stress induced by the antibiotic. nih.gov Interestingly, these cervimycin-resistant strains also exhibit a vancomycin-intermediate resistant S. aureus (VISA) phenotype, further suggesting that cervimycin's activity perturbs the bacterial cell envelope. nih.gov

Another observed phenomenon is that the antibiotic is highly effective when introduced at the beginning of a bacterial culture but shows significantly reduced activity when added during the logarithmic growth phase, which may indicate a growth-phase-dependent tolerance mechanism. nih.gov

Strategies to overcome resistance to polycyclic xanthone (B1684191) antibiotics like cervinomycin are being explored. General mechanisms of bacterial resistance include preventing the antibiotic from reaching its target, modifying the target itself, or inactivating the antibiotic. reactgroup.orgnih.gov This can be achieved through mechanisms such as:

Efflux Pumps : Actively pumping the antibiotic out of the cell. reactgroup.orgmdpi.com

Target Site Modification : Altering the bacterial components that the antibiotic binds to, such as through mutation. reactgroup.orgwikipedia.org

Enzymatic Inactivation : Producing enzymes that degrade or modify the antibiotic molecule. wikipedia.orgmdpi.com

To counteract these resistance strategies, research into xanthone derivatives focuses on creating molecules that can inhibit these efflux pumps or interfere with other resistance mechanisms like biofilm formation. mdpi.com By understanding the specific mutations in genes like walK and clpC that confer resistance to cervimycins, it may be possible to design new derivatives or combination therapies that can bypass these resistance pathways, thereby restoring or preserving the efficacy of this promising class of antibiotics.

Q & A

Q. What are the foundational synthetic routes for cervinomycin A1 triacetate, and how do they differ in methodology?

this compound’s synthesis has been achieved via distinct strategies. Kelly et al. utilized a Heck reaction and 6π-electrocyclic ring closure to construct the polycyclic xanthone core, followed by MOM protection and oxidation steps . In contrast, Rao’s approach relied on ABCD tetracyclic intermediates, involving hydrolysis, carboxyl protection, and D-ring oxidation to assemble the core structure . Key differences include the use of Heck coupling (Kelly) versus sequential functionalization (Rao), highlighting divergent regioselective strategies.

Q. How was this compound originally discovered, and what were its initial biological properties?

Cervinomycin A1 was first isolated in 1982 from Streptomyces cervinus and characterized as a potent antibiotic against anaerobic bacteria. Initial studies identified its xanthone-derived structure and triacetate modification, with activity attributed to intercalation or disruption of DNA replication in Staphylococcus aureus .

Q. What analytical methods are critical for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) techniques, particularly 1H-15N HMBC and LR-HSQMBC, are essential for resolving non-protonated carbons in the xanthone core. For cervinomycin A2 (a structural analog), these methods reduced structural ambiguity by 60% compared to conventional HMBC, enabling precise assignment of contiguous quaternary carbons .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields between Kelly’s and Rao’s methodologies?

Discrepancies in yield (e.g., Kelly’s 18% overall yield vs. Rao’s 9%) may stem from divergent intermediates. Kelly’s use of photochemical 6π-electrocyclization minimizes side reactions, whereas Rao’s multi-step oxidation introduces cumulative inefficiencies. Researchers should compare solvent systems (e.g., Kelly’s acetonitrile vs. Rao’s DCM) and catalyst loading to optimize scalability .

Q. What challenges arise in stereochemical control during triacetate intermediate synthesis, and how can they be addressed?

DP4+ analysis of triacetate intermediates (e.g., in kujounin synthesis) reveals competing diastereomers due to acetate group conformation. Strategies include chiral auxiliaries or enzymatic acetylation to enforce regioselectivity. Computational modeling (e.g., DFT) can predict favorable transition states for acetylation at C-3/C-7 positions .

Q. How do NMR-based CASE (Computer-Assisted Structure Elucidation) tools improve structural validation for proton-deficient xanthones?

For cervinomycin derivatives with >10 contiguous non-protonated carbons, integrating LR-HSQMBC (optimized at 2–4 Hz) with HMBC data reduces structure generation time by 70%. CASE software prioritizes plausible scaffolds by cross-validating heteronuclear couplings, critical for distinguishing triacetate regioisomers .

Q. What experimental design considerations are critical for optimizing this compound’s bioactivity?

- Dose-response assays : Use anaerobic chamber conditions to replicate original activity against Clostridium spp. .

- SAR studies : Modify acetate groups at C-3, C-7, and C-11 to assess antibacterial retention (e.g., monoacetate analogs lose 90% potency) .

- Stability tests : Monitor triacetate hydrolysis in serum using LC-MS to identify pharmacologically active metabolites.

Methodological Guidelines

- Synthesis Optimization : Prioritize Kelly’s photochemical cyclization for yield, but incorporate Rao’s late-stage oxidation for functional group diversification .

- Structural Analysis : Combine LR-HSQMBC with DP4+ probability thresholds (>95%) to assign quaternary carbons unambiguously .

- Biological Assays : Include positive controls (e.g., metronidazole for anaerobic bacteria) and validate triacetate integrity via FT-IR (C=O stretches at 1740–1765 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.